1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
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Overview
Description
1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a compound belonging to the benzazepine family, which is characterized by a seven-membered ring containing nitrogen
Scientific Research Applications
1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has several scientific research applications:
Future Directions
The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Considering the relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information .
Mechanism of Action
Target of Action
Related compounds such as substituted 3h-2-benzazepin-3-ones are known to play a crucial role in the design of potent opioid receptor antagonists . They are also used in the preparation of small-molecule integrin antagonists .
Mode of Action
For instance, opioid peptidomimetics derived from this heterocycle are used for pain treatment .
Biochemical Pathways
It is known that peptide-based tyrosine kinase inhibitors, which use this ring system, can affect various biochemical pathways .
Pharmacokinetics
Its predicted properties include a melting point of 143-144 °c, a boiling point of 3390±210 °C, and a density of 1100±006 g/cm3 . It is slightly soluble in DMSO and methanol , which may impact its bioavailability.
Result of Action
It is known that related compounds have demonstrated potential as medicines for the treatment of osteoporosis in humans .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , indicating that moisture and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of propargyl nitrones under basic conditions . Another method includes the use of transition metal-catalyzed reactions, such as ring-closing metathesis of dimethylidene precursors or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzazepine ring, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one include:
1,2,4,5-Tetrahydro-3-benzazepin-3-one: A closely related compound with similar structural features and chemical properties.
1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-one: Another benzazepine derivative with distinct biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-9-7-11-5-3-4-6-12(11)8-10-14/h2-6H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXCBBAUNSDIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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